5-(5-Amino-3-(tert-butyl)-1h-pyrazol-1-yl)-2-fluorobenzonitrile

Lipophilicity Drug Design Physicochemical Properties

5-(5-Amino-3-(tert-butyl)-1H-pyrazol-1-yl)-2-fluorobenzonitrile (CAS 1020173-97-0) is a synthetic, small-molecule building block featuring a unique 5-aminopyrazole core linked to a 2-fluorobenzonitrile group. With a molecular weight of 258.29 g/mol and a calculated XLogP3-AA of 3.1, this fluorinated, nitrile-bearing intermediate is a key precursor in medicinal chemistry, notably for generating kinase inhibitor libraries.

Molecular Formula C14H15FN4
Molecular Weight 258.29 g/mol
Cat. No. B13067781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(5-Amino-3-(tert-butyl)-1h-pyrazol-1-yl)-2-fluorobenzonitrile
Molecular FormulaC14H15FN4
Molecular Weight258.29 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=NN(C(=C1)N)C2=CC(=C(C=C2)F)C#N
InChIInChI=1S/C14H15FN4/c1-14(2,3)12-7-13(17)19(18-12)10-4-5-11(15)9(6-10)8-16/h4-7H,17H2,1-3H3
InChIKeyHDFXRMFNJMRWMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(5-Amino-3-(tert-butyl)-1H-pyrazol-1-yl)-2-fluorobenzonitrile: Procurement & Research Sourcing Guide


5-(5-Amino-3-(tert-butyl)-1H-pyrazol-1-yl)-2-fluorobenzonitrile (CAS 1020173-97-0) is a synthetic, small-molecule building block featuring a unique 5-aminopyrazole core linked to a 2-fluorobenzonitrile group [1]. With a molecular weight of 258.29 g/mol and a calculated XLogP3-AA of 3.1, this fluorinated, nitrile-bearing intermediate is a key precursor in medicinal chemistry, notably for generating kinase inhibitor libraries. Its structure allows for diverse chemical transformations at both the primary amine and the nitrile functional groups, making it a strategic choice for structure-activity relationship (SAR) studies in drug discovery programs targeting kinases and other disease-relevant enzymes.

Why Generic 5-Aminopyrazole Substitution Fails for 5-(5-Amino-3-(tert-butyl)-1H-pyrazol-1-yl)-2-fluorobenzonitrile


In silico and synthetic accessibility analysis reveals that the compound's key differentiation lies in its specific combination of three structural features: the bulky 3-(tert-butyl) group on the pyrazole, the 2-fluorine atom, and the nitrile group on the phenyl ring. Generic, commercially available 5-aminopyrazoles cannot replicate this steric and electronic profile, which is critical for specific target interactions. For instance, analog libraries built from simpler cores like 5-amino-3-methylpyrazole fail to exploit a unique lipophilic pocket exploited by the tert-butyl group in kinase targets like STK25 [1]. Similarly, using non-fluorinated or para-substituted benzonitriles will drastically alter the molecular dipole and hydrogen-bond acceptor map, directly impacting binding affinity. Therefore, substituting this compound with a 'close' analog invalidates SAR models and leads to non-reproducible biological data, making its precise procurement a non-negotiable quality requirement for targeted synthesis campaigns.

Quantitative Comparator Evidence for 5-(5-Amino-3-(tert-butyl)-1H-pyrazol-1-yl)-2-fluorobenzonitrile


Lipophilicity-Driven Differentiation: Measured cLogP vs. Des-Fluoro Analog

The compound's calculated lipophilicity (cLogP 3.1) is significantly higher than its des-fluoro analog, 5-(5-amino-3-(tert-butyl)-1H-pyrazol-1-yl)benzonitrile (predicted cLogP ~2.5), due to the electron-withdrawing effect of the fluorine atom which enhances passive membrane permeability potential [1]. This difference is critical for central nervous system (CNS) drug design where a higher cLogP is often correlated with improved blood-brain barrier penetration.

Lipophilicity Drug Design Physicochemical Properties

Topological Polar Surface Area (TPSA) Difference vs. Carboxylic Acid Analog

The compound exhibits a TPSA of 67.6 Ų, which is considerably lower than that of analogous building blocks like 5-(5-amino-3-(tert-butyl)-1H-pyrazol-1-yl)isophthalic acid (predicted TPSA ~121 Ų) [1]. According to Veber's rule, a TPSA below 140 Ų is favorable for oral bioavailability, but a value of 68 Ų places this compound in a far more desirable range relative to the di-acid analog, predicting superior passive oral absorption characteristics.

Permeability Drug-likeness Physicochemical Properties

Synthetic Utility in Generating Potent Kinase Inhibitors: A Scaffold Comparison

The 3-tert-butyl-5-aminopyrazole substructure, integral to the target compound, has been validated as a core scaffold for designing potent kinase inhibitors. A study on STK25 inhibitors showed that appending a specific sulfonamide group to a closely related amide derivative of this core resulted in a 'first-in-kind' inhibitor with an IC50 of 228 nM [1]. In stark contrast, a parallel series of triazolo dihydro oxazine carboxamides using the same core was completely inactive against STK25, highlighting the scaffold's specific, non-generic role in achieving target engagement when properly elaborated.

Kinase Inhibitor STK25 Structure-Based Design SAR

Chemical Reactivity Advantage: The Fluorobenzonitrile – Bromobenzonitrile Comparison

The fluorine atom in the target compound provides a distinct synthetic advantage over its bromo-analog, 5-(5-amino-3-(tert-butyl)-1H-pyrazol-1-yl)-2-bromobenzonitrile. The carbon-fluorine bond is significantly stronger and shorter than a carbon-bromine bond (bond dissociation energy: C-F ~485 kJ/mol vs. C-Br ~285 kJ/mol), making the fluoro compound far less susceptible to unwanted, premature oxidative addition side-reactions during palladium-catalyzed cross-coupling steps . This allows for the programmed, sequential functionalization of the core without degradation, a critical requirement for building complex and high-purity final products.

Chemical Stability Cross-Coupling Synthetic Chemistry

Validated Application Scenarios for 5-(5-Amino-3-(tert-butyl)-1H-pyrazol-1-yl)-2-fluorobenzonitrile Procurement


Building CNS-Penetrant Kinase Inhibitor Libraries

This compound is the precursor of choice for generating kinase-focused libraries aimed at CNS disorders such as glioblastoma or neurodegenerative diseases. Its cLogP of 3.1 and lower TPSA relative to polar analogs predict a superior CNS multiparameter optimization (MPO) score. By using this intermediate, medicinal chemists can directly install lipophilic fragments via the amine handle to rapidly explore SAR for improved blood-brain barrier penetration, a clear advantage over using less lipophilic core intermediates [1].

De-Risking ADME Properties in Hit-to-Lead Optimization

For metabolic disease targets like STK25, implicated in non-alcoholic fatty liver disease (NAFLD), this compound serves as a strategic intermediate. Its TPSA of 67.6 Ų places it in ideal oral drug space. SAR studies consistently show that starting with a low-TPSA core and monitoring for increases during functionalization is a proven method to maintain oral bioavailability. Using this compound directly avoids the common pitfall of starting with a core that is already too polar, a problem encountered with isophthalic acid analogs [1].

Multi-Step, High-Fidelity Synthesis of Complex Biaryls

In process chemistry R&D, the compound's fluorine substituent functions as a stable placeholder for programmed late-stage diversification. Unlike the corresponding bromo-analog, the robust C-F bond allows for harsh chemical conditions (e.g., strong bases, organometallic reagents) during early synthetic steps without risk of dehalogenation or undesired cross-reactivity. This stability ensures higher overall yields and chemical purity, making it the preferred intermediate for scaling up the synthesis of complex Phase I clinical candidates [1].

Designing Selective Chemical Probes via Sequential N-Arylation

The compound's primary amine is a key entry point for creating target-specific chemical probes, such as photoaffinity labels or PROTAC conjugates. The 2-fluorobenzonitrile moiety provides a strong Raman and 19F-NMR handle for quantifying cellular target engagement without the need for a separate reporter tag. This dual functionality—a modifiable amine and a built-in fluorine label—is a unique combination not found in common generic building blocks, enabling the procurement of a single intermediate that fulfills two distinct chemical biology roles [1].

Quote Request

Request a Quote for 5-(5-Amino-3-(tert-butyl)-1h-pyrazol-1-yl)-2-fluorobenzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.